molecular formula C12H12ClN B010136 5-Chloro-2,4,8-trimethylquinoline CAS No. 105908-43-8

5-Chloro-2,4,8-trimethylquinoline

Cat. No. B010136
M. Wt: 205.68 g/mol
InChI Key: QOEBXFHTABSRPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex chemical reactions aiming to introduce specific functional groups that confer desired chemical properties. Studies have detailed the synthesis of 5-chloro-quinoline derivatives, highlighting the importance of specific substituents for their reactivity and potential applications. For instance, the reaction of 4-chloro-2,7,8-trimethylquinoline with different reagents can lead to novel quinoline compounds with unique properties (Tkachev et al., 2017; Jiang Jia-mei, 2010).

Molecular Structure Analysis

The molecular structure of 5-Chloro-2,4,8-trimethylquinoline and its derivatives has been elucidated using techniques like X-ray crystallography, demonstrating the influence of substituents on the overall molecular configuration and stability. These structural analyses reveal how specific alterations in the molecular framework affect the compound's physical and chemical characteristics (Heiskanen & Hormi, 2009).

Chemical Reactions and Properties

5-Chloro-2,4,8-trimethylquinoline undergoes various chemical reactions, including halogenation, nucleophilic substitution, and complexation with metal ions, which significantly alter its chemical properties. These reactions are crucial for synthesizing new compounds with potential applications in materials science, catalysis, and organic synthesis (Tochilkin et al., 1983; Fotie et al., 2014).

Scientific Research Applications

Silver(I)-Catalyzed C–N Bond Formation

A study illustrated the preparation of C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines through a silver-catalyzed dimerization process, indicating a rare instance of silver-catalyzed C–N bond formation via direct C–H functionalization. This process enables the coupling of secondary amines with activated aromatic systems, suggesting potential applications in synthesizing complex organic compounds (Fotie et al., 2012).

Chemosensor Development

Another application is found in the synthesis of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrating selective response to Cd^2+ ions over other metal ions, indicating its potential use as a chemosensor for measuring Cd^2+ concentrations in waste effluents and food products (Prodi et al., 2001).

Luminescent Properties and Metal Ion Detection

The study on the dependence of luminescent properties of metal ion complexes of 5-chloro-8-hydroxyquinoline appended diaza-18-crown-6 revealed pH-dependent luminescence, suggesting applications in metal ion detection, particularly for Zn^2+ and Cd^2+ in specific pH ranges. This highlights its utility in developing sensitive chemosensors for environmental monitoring and analytical chemistry (Prodi et al., 2001).

Gelation Behavior in Aqueous Alcohol Solutions

The gelation behavior of 5-chloro-8-hydroxyquinoline in aqueous alcohol solutions indicates its potential as a gelling agent. Its efficient gelation, thermal stability, and fibrous structures of xerogels characterized by scanning electron microscopy suggest applications in material science, particularly in the development of novel gel-based materials with potential biomedical applications (Kolehmainen et al., 2012).

Antituberculosis and Antiviral Properties

Research has identified 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus, suggesting its potential in developing new treatments for these diseases. This dual inhibitory effect underscores the compound's significance in medicinal chemistry, offering a promising avenue for the development of new therapeutics (Marvadi et al., 2019).

properties

IUPAC Name

5-chloro-2,4,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-10(13)11-8(2)6-9(3)14-12(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEBXFHTABSRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589207
Record name 5-Chloro-2,4,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4,8-trimethylquinoline

CAS RN

105908-43-8
Record name 5-Chloro-2,4,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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